

Spectroscopic Characterization of 5-Chloro-2-propoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-propoxybenzoic acid

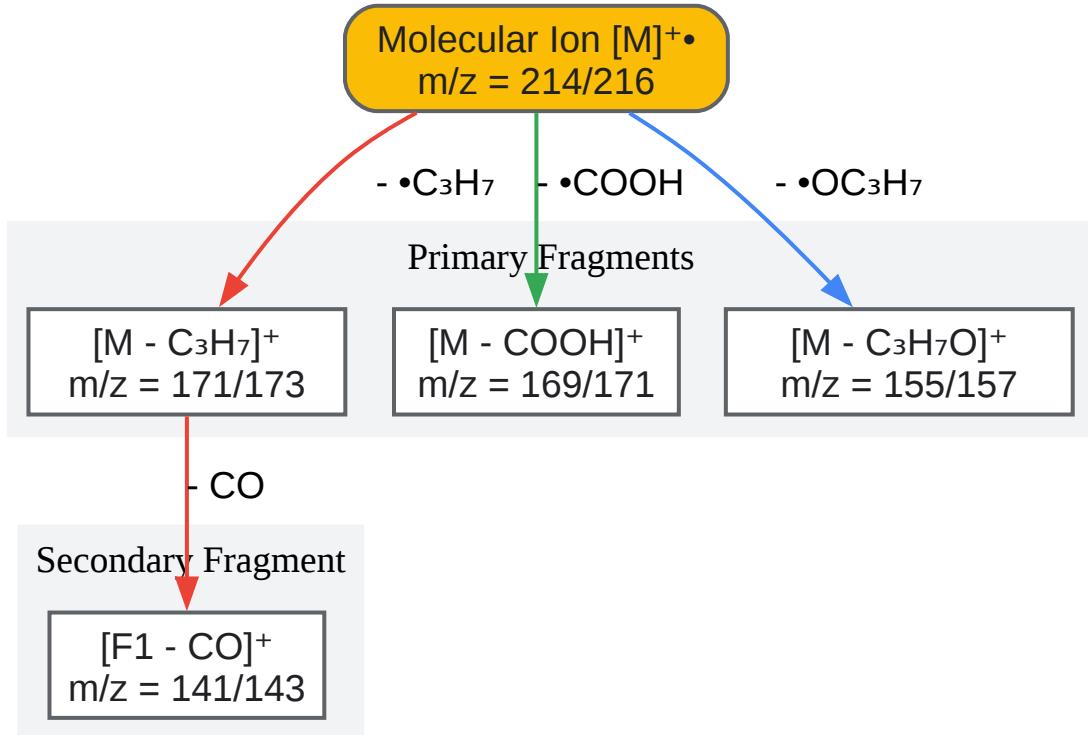
Cat. No.: B1608643

[Get Quote](#)

Introduction

5-Chloro-2-propoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular formula $C_{10}H_{11}ClO_3$ and a molecular weight of 214.65 g/mol. As a derivative of benzoic acid, it holds potential interest for researchers in medicinal chemistry and materials science, where precise structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectroscopic signature for identification, purity assessment, and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (1H) and carbon-13 (^{13}C) nuclei, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accuracy.

Methodology:

- Sample Preparation: Dissolve 10-20 mg of **5-Chloro-2-propoxybenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6). The choice of solvent is critical; CDCl_3 is a common choice for general solubility, while DMSO-d_6 is excellent for ensuring the acidic proton of the carboxylic acid is observable.[1]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.
- Tube Loading: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector (typically ~4-5 cm).[1]
- Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity and resolution.
 - Acquire the ¹H spectrum, typically using a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Chloro-2-propoxybenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608643#spectroscopic-data-nmr-ir-ms-of-5-chloro-2-propoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com